molecular formula C15H15NO B1513833 3-Picoline,4-(o-methoxystyryl)-

3-Picoline,4-(o-methoxystyryl)-

Cat. No.: B1513833
M. Wt: 225.28 g/mol
InChI Key: UFRRPMRIBKPYES-BQYQJAHWSA-N
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Description

This compound likely shares synthetic and electronic characteristics with other substituted picolines, such as 3-picoline, 4-picoline, and their derivatives. Substituted picolines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methylpyridine

InChI

InChI=1S/C15H15NO/c1-12-11-16-10-9-13(12)7-8-14-5-3-4-6-15(14)17-2/h3-11H,1-2H3/b8-7+

InChI Key

UFRRPMRIBKPYES-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C=CN=C1)/C=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=C(C=CN=C1)C=CC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

α-Methylation Reactions

Substituted pyridines, including 3-picoline, undergo α-methylation with high efficiency. For example:

  • 3-Picoline reacts to form 2,5-dimethylpyridine in 84% isolated yield under flow conditions .
  • 4-Picoline yields 2,4-dimethylpyridine (87%), while bulkier substrates like 4-tert-butylpyridine achieve 94% yields .

These results highlight that steric and electronic effects of substituents significantly influence reaction outcomes.

Spirocyclization Reactions

3-Picoline derivatives participate in spirocyclization reactions with high yields (e.g., 1c–1h in Table 1 of ). The presence of electron-donating groups (e.g., methoxy) can further enhance yields, as seen with 4-methoxypyridine (entries 9–15, Table 1) .

Electronic Properties

Ionization Potential (IP) and Electron Affinity (EA)

DFT studies reveal that substituent position and number critically affect electronic properties:

  • 3-Picoline derivatives : IP follows 3 > 5 > 1 (number of substituents), while EA decreases as substituents increase (1 > 3 > 5) .
  • 4-Picoline derivatives : IP follows 4 > 1 > 6, with similar EA trends (1 > 4 > 6) .

The o-methoxystyryl group in "3-Picoline,4-(o-methoxystyryl)-" likely lowers IP and EA due to the electron-donating methoxy group, enhancing its redox activity compared to unsubstituted picolines.

Electrostatic Potential (ESP)
  • Mono-substituted 3-picolines exhibit ESP minima ranging from -36.04 to -38.55 kcal/mol, with para-substituted analogs showing the lowest values .
  • Increasing substituent count further reduces ESP minima (e.g., -39.89 kcal/mol for trisubstituted 3-picoline) .

This suggests that "3-Picoline,4-(o-methoxystyryl)-" may exhibit enhanced nucleophilicity at the pyridine nitrogen due to its substituted styryl group.

Catalytic and Oxidative Reactivity

Catalyst Performance

In glycerol dehydration, 3-picoline-derived ionic liquids show moderate activity, ranking below PPh3 and 1-methylimidazole but comparable to pyridine and 4-picoline. Catalyst stability is compromised at high temperatures (275°C) due to coking .

Oxidation to Nicotinic Acid (NA)
  • 3-Picoline oxidizes to NA with 100% conversion under optimized conditions (Co(OAc)₂, NHPI, air) .
  • 2-Picoline produces lower NA yields due to decarboxylation of 2-picolinic acid at high temperatures .

Data Tables

Table 1: α-Methylation Yields of Substituted Pyridines

Entry Substrate Product Yield (%)
2 3-Picoline 2,5-Dimethylpyridine 84
3 4-Picoline 2,4-Dimethylpyridine 87
6 3-Phenylpyridine 2-Methyl-3-phenylpyridine 96

Table 2: Oxidation Efficiency of Picolines

Substrate Conditions Conversion (%) Major Product
3-Picoline Co(OAc)₂, NHPI, air, 210°C 100 Nicotinic Acid
2-Picoline Co(III) acetate, O₂, 190–210°C 60–75 2-Picolinic Acid (partial decarboxylation)

Table 3: DFT-Derived Electronic Properties

Compound Type IP Trend EA Trend ESP Min (kcal/mol)
3-Picoline derivatives 3 > 5 > 1 1 > 3 > 5 -37.06 to -39.89
4-Picoline derivatives 4 > 1 > 6 1 > 4 > 6 -37.06 to -39.90

Key Research Findings

Synthetic Flexibility : 3-Picoline derivatives exhibit high reactivity in methylation and spirocyclization, but bulky substituents (e.g., o-methoxystyryl) may reduce yields .

Electronic Tuning : Substituent position and number dictate IP, EA, and ESP, influencing redox behavior and nucleophilicity .

Oxidation Stability : 3-Picoline outperforms 2-picoline in oxidation to NA, though steric effects in substituted analogs require further optimization .

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